molecular formula C18H16FNO2 B14279522 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline CAS No. 124533-90-0

8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline

Cat. No.: B14279522
CAS No.: 124533-90-0
M. Wt: 297.3 g/mol
InChI Key: WQOWFBGRJQLRMO-UHFFFAOYSA-N
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Description

8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline is a synthetic organic compound belonging to the quinoline family. Quinolines are heterocyclic aromatic organic compounds with a wide range of applications in medicinal chemistry, particularly as antimalarial, antibacterial, and antiviral agents. The incorporation of fluorine and methoxy groups into the quinoline structure enhances its biological activity and chemical stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 8-fluoroquinoline and 3-methoxyphenylethanol.

    Etherification: The 3-methoxyphenylethanol is reacted with 8-fluoroquinoline under basic conditions to form the desired ether linkage. Common bases used include potassium carbonate or sodium hydride.

    Reaction Conditions: The reaction is typically carried out in an aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (80-120°C) to facilitate the etherification process.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst to reduce any reducible functional groups.

    Substitution: Nucleophilic substitution reactions can occur at the fluorine or methoxy positions using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or basic medium.

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) catalyst.

    Substitution: Nucleophiles like ammonia (NH₃) or thiols (R-SH) in polar solvents.

Major Products Formed

    Oxidation: Formation of quinoline derivatives with additional oxygen-containing functional groups.

    Reduction: Formation of reduced quinoline derivatives.

    Substitution: Formation of substituted quinoline derivatives with new functional groups replacing the fluorine or methoxy groups.

Scientific Research Applications

8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as an antimalarial, antibacterial, and antiviral agent due to its quinoline core structure.

    Biological Studies: It is used in biological assays to investigate its effects on various cellular pathways and molecular targets.

    Chemical Research: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Industrial Applications: It is explored for its potential use in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound targets enzymes and proteins involved in cellular processes, such as DNA replication and protein synthesis.

    Pathways Involved: It interferes with the function of key enzymes, leading to the inhibition of cellular growth and proliferation. The fluorine and methoxy groups enhance its binding affinity and specificity to the target sites.

Comparison with Similar Compounds

Similar Compounds

    8-Fluoroquinoline: A simpler analog without the ethoxy and methoxy groups.

    4-[2-(3-Methoxyphenyl)ethoxy]quinoline: Lacks the fluorine atom.

    8-Fluoro-4-[2-(4-methoxyphenyl)ethoxy]quinoline: Similar structure with a different position of the methoxy group.

Uniqueness

8-Fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline is unique due to the specific combination of fluorine and methoxy groups, which enhances its biological activity and chemical stability compared to its analogs. The presence of these groups allows for more targeted interactions with molecular targets, making it a valuable compound in medicinal and chemical research.

Properties

CAS No.

124533-90-0

Molecular Formula

C18H16FNO2

Molecular Weight

297.3 g/mol

IUPAC Name

8-fluoro-4-[2-(3-methoxyphenyl)ethoxy]quinoline

InChI

InChI=1S/C18H16FNO2/c1-21-14-5-2-4-13(12-14)9-11-22-17-8-10-20-18-15(17)6-3-7-16(18)19/h2-8,10,12H,9,11H2,1H3

InChI Key

WQOWFBGRJQLRMO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)CCOC2=C3C=CC=C(C3=NC=C2)F

Origin of Product

United States

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